molecular formula C14H10BrClN2O3 B11011159 N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide

N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B11011159
M. Wt: 369.60 g/mol
InChI Key: LXCHYHVDVDSNRN-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide is a chemical compound with a complex structure that includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 3-methylbenzamide, followed by bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring. The final step involves the coupling of the intermediate with 4-bromo-3-chlorophenylamine under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10BrClN2O3

Molecular Weight

369.60 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C14H10BrClN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H,17,19)

InChI Key

LXCHYHVDVDSNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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